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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoxaline

Cat. No.: B128128

CAS Number: 148853-42-3

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoxaline, a
heterocyclic compound of significant interest to researchers, scientists, and drug development
professionals. This document details its chemical and physical properties, safety information,
synthesis protocols, spectroscopic data, and biological activities, with a focus on its potential
applications in medicinal chemistry.

Core Properties and Safety Information

2-(Trifluoromethyl)quinoxaline is a solid, crystalline powder at room temperature. The
incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its
physicochemical properties, enhancing its lipophilicity and metabolic stability, which are
desirable characteristics in drug design.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)quinoxaline
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Property Value Reference(s)
CAS Number 148853-42-3

Molecular Formula CoHsF3N:2

Molecular Weight 198.14 g/mol

Physical Form Powder

Melting Point 60-65 °C

Assay 97%

Table 2: Safety and Hazard Information

. Hazard Precautionary

Hazard Category GHS Pictogram
Statement(s) Statement(s)
P264, P270,

o H301: Toxic if
Acute Toxicity (Oral) P301+P310, P321,
swallowed

P405, P501
P264, P280,

Skin

Corrosion/Irritation

H315: Causes skin

irritation

P302+P352, P321,
P332+P313, P362

Serious Eye

Damage/Irritation

H319: Causes serious

eye irritation

P264, P280,
P305+P351+P338,
P337+P313

Specific Target Organ
Toxicity (Single

Exposure)

H335: May cause

respiratory irritation

P261, P271,
P304+P340, P312,
P403+P233, P405,
P501

Synthesis and Characterization

The synthesis of quinoxaline derivatives, including 2-(Trifluoromethyl)quinoxaline, is well-

established in organic chemistry. A common and effective method involves the condensation of
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an o-phenylenediamine with a 1,2-dicarbonyl compound. Recent advancements have focused
on developing more environmentally friendly and efficient protocols.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives:

A widely used method for synthesizing the quinoxaline scaffold is the condensation reaction
between an ortho-phenylenediamine and a dicarbonyl compound. Greener synthetic
methodologies have been developed to improve efficiency and reduce environmental impact.
For instance, the use of catalysts like hexafluoroisopropanol (HFIP) allows the reaction to
proceed at room temperature with high yields.[1] Another approach utilizes a solid acid catalyst
which can be recovered and reused, making the process more sustainable.[1]

Synthesis of 2-(Trifluoromethyl)quinoxaline:

A specific protocol for the synthesis of fluorinated quinoxalines involves the use of
trifluoroacetic acid (TFA) as the trifluoromethyl source. This metal-free and additive-free
method provides a direct route to 2-(trifluoromethyl)quinolines and related heterocycles in good
yields. The reaction is typically carried out at elevated temperatures in a suitable solvent like
1,2-dichloroethane (DCE).[2]

General Experimental Workflow for Synthesis and Characterization
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Caption: General workflow for the synthesis and characterization of 2-

(Trifluoromethyl)quinoxaline.
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Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of 2-
(Trifluoromethyl)quinoxaline. While specific spectra for this exact compound are not readily
available in the public domain, the expected spectral features can be inferred from data on
structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The aromatic protons on the quinoxaline ring are expected to appear in the
downfield region, typically between & 7.5 and 9.0 ppm. The exact chemical shifts and
coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group.

e 13C NMR: The carbon spectrum will show signals for the aromatic carbons of the quinoxaline
core and the carbon of the trifluoromethyl group. The CFs carbon will exhibit a characteristic
quartet due to coupling with the three fluorine atoms.

e 19F NMR: A single resonance is expected for the three equivalent fluorine atoms of the
trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic
absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations
within the quinoxaline core, and strong C-F stretching bands associated with the trifluoromethyl

group.

Biological Activity and Applications in Drug
Development

Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to
their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-
inflammatory properties. The introduction of a trifluoromethyl group can further enhance these
activities.

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of
guinoxaline derivatives. While specific ICso values for 2-(Trifluoromethyl)quinoxaline are not
widely reported, related compounds have shown significant cytotoxicity against various cancer
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cell lines. For instance, certain 2-substituted-quinoxaline analogues exhibit ICso values in the
low micromolar range against breast cancer cell lines like MCF-7.

Mechanism of Action and Signaling Pathways: Quinoxaline derivatives have been shown to
exert their anticancer effects through various mechanisms, including the inhibition of key
signaling pathways that are often dysregulated in cancer. One of the most significant pathways
targeted by quinoxaline compounds is the PIBK/mTOR pathway.

The PI3K/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target
of rapamycin (MTOR) pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common
event in many types of cancer, making it an attractive target for cancer therapy. Several
quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR. By
blocking this pathway, these compounds can effectively inhibit cancer cell growth and induce
apoptosis.

Proposed Inhibition of the PISBK/mTOR Pathway by Quinoxaline Derivatives
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Caption: Proposed mechanism of PI3K/mTOR pathway inhibition by quinoxaline derivatives.
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Conclusion

2-(Trifluoromethyl)quinoxaline is a versatile heterocyclic compound with significant potential
in the field of drug discovery and development. Its favorable physicochemical properties,
conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel
therapeutic agents. The well-established synthetic routes and the diverse biological activities of
the quinoxaline core, particularly its role as an inhibitor of the PIBK/mTOR signaling pathway,
underscore its importance for further research and development in oncology and other
therapeutic areas. This technical guide serves as a foundational resource for scientists and
researchers engaged in the exploration of 2-(Trifluoromethyl)quinoxaline and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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